

Check Availability & Pricing

# Leniolisib's Impact on B Cell and T Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **Leniolisib** on B cell and T cell function. **Leniolisib** is a selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor that has shown significant efficacy in modulating immune responses, particularly in the context of activated PI3K $\delta$  syndrome (APDS).[1][2] This document details the mechanism of action of **Leniolisib**, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

# Introduction: The Role of PI3K $\delta$ in Lymphocyte Function

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] The class IA PI3K isoform, PI3K $\delta$ , is predominantly expressed in hematopoietic cells and plays a crucial role in the function of both B and T lymphocytes.[4][5]

In B cells, PI3K $\delta$  is a key component of the B cell receptor (BCR) signaling cascade. Its activation is essential for B cell development, survival, and differentiation into antibody-producing plasma cells.[6] Dysregulation of the PI3K $\delta$  pathway can lead to impaired antibody production and an accumulation of immature B cells.



In T cells, PI3Kδ is activated downstream of the T cell receptor (TCR) and co-stimulatory molecules. It is vital for T cell activation, proliferation, cytokine production, and the differentiation of various T cell subsets, including T helper (Th) and regulatory T (Treg) cells.[7] [8][9]

Activated PI3K $\delta$  Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the genes encoding the p110 $\delta$  (PIK3CD) or p85 $\alpha$  (PIK3R1) subunits of PI3K $\delta$ .[1] [2] This leads to hyperactivation of the PI3K $\delta$  pathway, resulting in a range of immunological abnormalities, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[1][2]

### **Mechanism of Action of Leniolisib**

**Leniolisib** is a potent and selective small-molecule inhibitor of the p110 $\delta$  catalytic subunit of PI3K $\delta$ .[4] By binding to the ATP-binding site of PI3K $\delta$ , **Leniolisib** blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B) and the mammalian target of rapamycin (mTOR).[10]

The inhibition of the hyperactive PI3K $\delta$ /Akt/mTOR pathway by **Leniolisib** helps to restore normal signaling in B and T cells.[10] This leads to a correction of the immune dysregulation observed in APDS, including a reduction in lymphoproliferation and a normalization of lymphocyte subset distribution and function.





Click to download full resolution via product page

Caption: **Leniolisib** inhibits PI3Kδ, blocking the downstream Akt/mTOR signaling pathway.

# Quantitative Effects of Leniolisib on B and T Cell Function

Clinical trials of **Leniolisib**, particularly the Phase 3 trial NCT02435173, have provided robust quantitative data on its effects on various immunological parameters in patients with APDS.

### **In Vitro Potency**

**Leniolisib** demonstrates high selectivity for the PI3K $\delta$  isoform.

| Parameter             | Value    | Reference |
|-----------------------|----------|-----------|
| ΡΙ3Κδ ΙC50            | 11 nM    | [11]      |
| Selectivity vs. PI3Kα | 22-fold  | [11]      |
| Selectivity vs. PI3Kβ | 38-fold  | [11]      |
| Selectivity vs. PI3Ky | 202-fold | [11]      |



## **Reduction in Lymphoproliferation**

A hallmark of APDS is lymphoproliferation, leading to enlarged lymph nodes and spleen. **Leniolisib** treatment resulted in a significant reduction in the size of these organs.

| Parameter                                                                  | Leniolisib<br>Group               | Placebo Group | p-value | Reference       |
|----------------------------------------------------------------------------|-----------------------------------|---------------|---------|-----------------|
| Change in Index<br>Lymph Node<br>Size (sum of<br>products of<br>diameters) | -0.25 (95% CI:<br>-0.38 to -0.12) | -             | 0.0006  | [7][12][13][14] |
| Reduction in<br>Spleen Volume<br>(cm³)                                     | -186 (95% CI:<br>-297 to -76.2)   | -             | 0.0020  | [7][12][13]     |
| Mean Reduction<br>in Lymph Node<br>Size (12 weeks)                         | 39% (range:<br>26%-57%)           | -             | -       | [4]             |
| Mean Reduction<br>in Spleen<br>Volume (12<br>weeks)                        | 40% (range:<br>13%-65%)           | -             | -       | [4]             |
| Mean Reduction<br>in Index Lymph<br>Node Size<br>(Open-Label<br>Extension) | 62.7%                             | -             | -       | [15]            |
| Mean Reduction<br>in Spleen<br>Volume (Open-<br>Label Extension)           | 37.6%                             | -             | -       | [15]            |

## **Normalization of B Cell Subsets**



**Leniolisib** treatment led to a significant shift in the B cell population, with an increase in naïve B cells and a decrease in transitional B cells.

| Parameter                                                                 | Leniolisib<br>Group               | Placebo Group | p-value | Reference       |
|---------------------------------------------------------------------------|-----------------------------------|---------------|---------|-----------------|
| Change in Percentage of Naïve B Cells                                     | 37.30 (95% CI:<br>24.06 to 50.54) | -             | 0.0002  | [7][12][13][14] |
| Mean Decrease<br>in Transitional B-<br>cell Levels (6-<br>year follow-up) | from 38.17% to 2.47%              | -             | -       | [3][16]         |

### Modulation of T Cell Subsets and Serum IgM

**Leniolisib** also demonstrated effects on T cell populations and serum immunoglobulin M (IgM) levels.

| Parameter                                                         | Leniolisib<br>Group               | Placebo Group | p-value | Reference |
|-------------------------------------------------------------------|-----------------------------------|---------------|---------|-----------|
| Normalization of<br>CD4:CD8 T-cell<br>Ratio (6-year<br>follow-up) | to 1.11                           | -             | -       | [3][16]   |
| Change in<br>Serum IgM<br>Levels (g/L)                            | -1.09 (95% CI:<br>-1.78 to -0.39) | -             | 0.002   | [6][8][9] |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to assess the efficacy of **Leniolisib**.

## Flow Cytometry for B and T Cell Subset Analysis



This protocol outlines the immunophenotyping of human whole blood to quantify various lymphocyte subsets.

#### Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD19, CD27, IgD, CD24, CD38
- Red Blood Cell (RBC) Lysis Buffer
- Flow cytometer

#### Procedure:

- Aliquot 100 μL of whole blood into a 5 mL flow cytometry tube.
- Add the pre-titered panel of fluorochrome-conjugated antibodies to the blood.
- Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
- Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark.
- Centrifuge at 300-400 x g for 5 minutes.
- Decant the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.
- Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
- Resuspend the cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer.

## Foundational & Exploratory





 Analyze the data using appropriate software to gate on lymphocyte populations and quantify B and T cell subsets (e.g., Naïve B cells: CD19+CD27-IgD+; Transitional B cells: CD19+CD24++CD38++).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. www3.paho.org [www3.paho.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. CFSE Cell Proliferation Assay Creative Bioarray Creative Bioarray | Creative Bioarray
- 5. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific SG [thermofisher.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. fortislife.com [fortislife.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. cloud-clone.com [cloud-clone.com]
- To cite this document: BenchChem. [Leniolisib's Impact on B Cell and T Cell Function: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b608518#leniolisib-s-effect-on-b-cell-and-t-cell-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com